2-Chloro-4-(2,5-dichlorophenyl)-1-butene
Overview
Description
2-Chloro-4-(2,5-dichlorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H9Cl3 and its molecular weight is 235.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Remediation
- Aquatic Environment and Chlorophenols : A study by Krijgsheld and Gen (1986) evaluated the impact of chlorophenols, related to the family of chlorinated compounds, on aquatic environments. It was found that while these compounds generally exert moderate toxic effects on mammalian and aquatic life, their toxicity can be considerable upon long-term exposure. The persistence of these compounds in the environment can vary, but bioaccumulation is expected to be low, highlighting the need for effective management and remediation strategies in contaminated water bodies (K. Krijgsheld & A. D. Gen, 1986).
Industrial Wastewater Treatment
- Pesticide Industry Wastewater : Goodwin et al. (2018) discussed the treatment of high-strength wastewater from the pesticide production industry, which contains a variety of toxic pollutants. The study indicates that biological processes and granular activated carbon are effective in removing up to 80-90% of these contaminants, demonstrating the importance of advanced treatment technologies in mitigating environmental pollution from industrial activities (L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018).
Municipal Solid Waste Incineration
- Chlorophenols and Waste Incineration : Peng et al. (2016) reviewed the role of chlorophenols in municipal solid waste incineration, noting their significance as precursors to dioxins. This study underscores the complex interactions and transformations of chlorinated compounds during thermal processes, emphasizing the need for careful management of waste incineration practices to minimize environmental impacts (Yaqi Peng et al., 2016).
Properties
IUPAC Name |
1,4-dichloro-2-(3-chlorobut-3-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMQPBJUGKHHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252355 | |
Record name | 1,4-Dichloro-2-(3-chloro-3-buten-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-76-5 | |
Record name | 1,4-Dichloro-2-(3-chloro-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2-(3-chloro-3-buten-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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